molecular formula C14H20O4 B8369093 Tert-butyl (3,4-dimethoxyphenyl)acetate

Tert-butyl (3,4-dimethoxyphenyl)acetate

Cat. No.: B8369093
M. Wt: 252.31 g/mol
InChI Key: FUHZCTDEMXANRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3,4-dimethoxyphenyl)acetate is an ester derivative featuring a 3,4-dimethoxyphenyl group linked to an acetate backbone, with a tert-butyl ester protecting group. This compound is frequently utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive molecules due to the tert-butyl group’s stability under acidic conditions and ease of deprotection . Its synthesis typically involves alkylation reactions, such as the coupling of tert-butyl bromoacetate with phenolic precursors under basic conditions (e.g., K₂CO₃ in acetone), achieving high yields (up to 100%) . The 3,4-dimethoxyphenyl moiety contributes electron-rich aromatic properties, influencing reactivity in further functionalization steps .

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-(3,4-dimethoxyphenyl)acetate

InChI

InChI=1S/C14H20O4/c1-14(2,3)18-13(15)9-10-6-7-11(16-4)12(8-10)17-5/h6-8H,9H2,1-5H3

InChI Key

FUHZCTDEMXANRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl (3,4-dimethoxyphenyl)acetate can be compared to structurally related esters, amides, and heterocyclic derivatives (Table 1). Key distinctions include:

Compound Name Key Features Molecular Weight (g/mol) Synthesis Yield Applications References
This compound Bulky tert-butyl ester, 3,4-dimethoxyphenyl group ~322.4 (estimated) 93–100% Antimalarial intermediates
Ethyl (3,4-dimethoxyphenyl)aminoacetate Ethyl ester, amino-oxo substituent 265.3 N/A Pharmaceutical intermediates
Butyl 2-bromo-(3,4-dimethoxyphenyl)acetate Bromoacetate, butyl ester ~331.2 23–25% Low-yield byproduct
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-yl acetate Unsaturated butenyl chain, acetate group 250.3 N/A Not specified
2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one Chromenone core, hydroxyl and methyl groups 314.3 N/A Antimicrobial research

Key Observations :

  • Steric Effects : The tert-butyl group enhances steric hindrance, reducing undesired side reactions compared to smaller esters (e.g., ethyl or methyl) .
  • Electronic Properties: The 3,4-dimethoxyphenyl group increases electron density, favoring electrophilic aromatic substitution in derivatives like chromenones .
  • Synthetic Efficiency : Tert-butyl derivatives exhibit higher yields (93–100%) compared to bromoacetates (23–25%), which suffer from competing side reactions .
Reactivity and Stability
  • Deprotection : The tert-butyl ester is stable under acidic conditions but cleaved efficiently with trifluoroacetic acid (TFA), unlike ethyl esters, which require harsher basic conditions .
  • Hydrolytic Stability: Ethyl (3,4-dimethoxyphenyl)aminoacetate is prone to hydrolysis due to its electron-withdrawing oxo group, limiting its use in aqueous environments .
  • Thermal Stability : Unsaturated derivatives like (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate may undergo isomerization or decomposition under prolonged heating .

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